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molecular formula C5H6NNaO3 B8713600 Sodium 5-oxo-D-prolinate CAS No. 68766-98-3

Sodium 5-oxo-D-prolinate

Cat. No. B8713600
M. Wt: 151.10 g/mol
InChI Key: CRPCXAMJWCDHFM-AENDTGMFSA-M
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Patent
US05420182

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution (viscosity 8000-12000 cps, 30 ° C.) and 3 g of N-carboxy methyl acrylamide were polymerized at 70° C. for 3 hours for partial crosslinking. Sodium hydroxide was added to neutralize the pH value to 7.0 and 20 g of poly(ether alcohol)(GEP-2800, Dow Chemical Co., U.S.A.) and 1.5 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resulting product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 6000 to 6500 cps(30° C.). The resulting product was tested according to the procedures as set forth in Example 1 and the test results are listed in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(ether alcohol)
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[CH:7]([C:8]([O-:10])=[O:9])[CH2:6][CH2:5][C:4]1=[O:11].[Na+]>O>[C:8]([CH2:7][NH:3][C:4](=[O:11])[CH:5]=[CH2:6])([OH:10])=[O:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
poly(ether alcohol)
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C(CCC1C(=O)[O-])=O.[Na+]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was measured as 6000 to 6500 cps(30° C.)
CUSTOM
Type
CUSTOM
Details
the test results

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)CNC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 234.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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